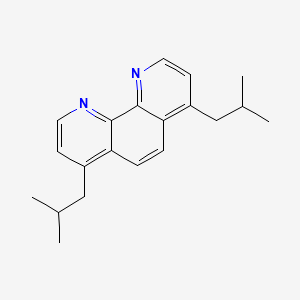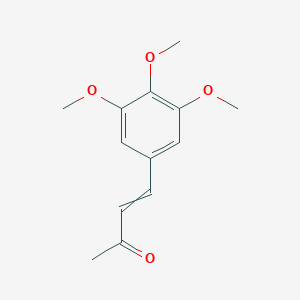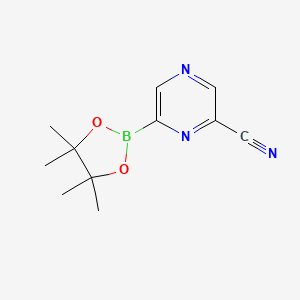![molecular formula C7H18N3O4P-2 B11724654 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate is a compound that belongs to the class of polyamines. Polyamines are small cationic molecules that play crucial roles in cellular proliferation and various physiological functions . This compound is structurally characterized by the presence of amino groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate typically involves the reaction of 1,3-diaminopropane with 4-aminobutylamine in the presence of a phosphorylating agent. The reaction conditions often include a solvent such as water or an organic solvent, and the process is carried out at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-3-[(4-aminobutyl)amino]propyl phosphate involves its interaction with cellular polyamine transport systems. It can induce oxidative stress in mitochondria at low concentrations, leading to the activation of pro-apoptotic pathways. Additionally, it regulates cell proliferation by modulating the expression of proteins involved in polyamine biosynthesis and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Putrescine: A simple polyamine involved in cellular metabolism.
Spermidine: Another polyamine with roles in cellular growth and differentiation.
Spermine: A polyamine that stabilizes DNA and is involved in cellular processes.
Uniqueness
1-Amino-3-[(4-aminobutyl)amino]propyl phosphate is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its ability to induce oxidative stress and regulate polyamine levels makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H18N3O4P-2 |
|---|---|
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
[1-amino-3-(4-aminobutylamino)propyl] phosphate |
InChI |
InChI=1S/C7H20N3O4P/c8-4-1-2-5-10-6-3-7(9)14-15(11,12)13/h7,10H,1-6,8-9H2,(H2,11,12,13)/p-2 |
InChI-Schlüssel |
HQYDQBGUXOUOIO-UHFFFAOYSA-L |
Kanonische SMILES |
C(CCNCCC(N)OP(=O)([O-])[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724590.png)


![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![(E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11724616.png)


![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)


![2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
![2-(Benzo[d]oxazol-2-yl)-1-(4-chlorophenyl)ethanone](/img/structure/B11724662.png)
